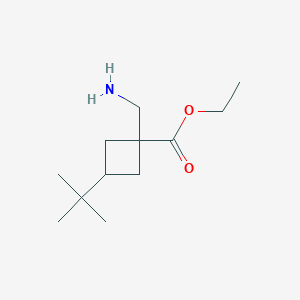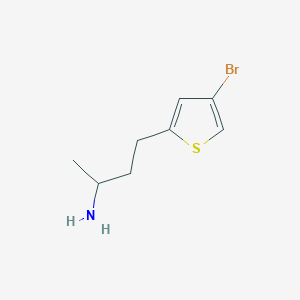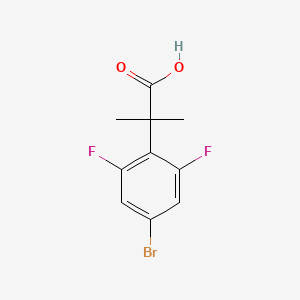
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a chemical compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a triazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: Starting from 1,3-dimethylpyrazole, chlorination is carried out using sulfuryl chloride to obtain 4-chloro-1,3-dimethyl-1H-pyrazole.
Linking to the triazole ring: The chlorinated pyrazole is then reacted with a suitable azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can undergo various types of chemical reactions:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amine-substituted pyrazole derivative.
Scientific Research Applications
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1,3-Dimethyl-4-chlor-pyrazol: Another chlorinated pyrazole derivative.
4-Chloro-3-methyl-1H-pyrazole: A similar compound with a different substitution pattern.
Uniqueness
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both pyrazole and triazole rings, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11ClN6 |
|---|---|
Molecular Weight |
226.67 g/mol |
IUPAC Name |
1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H11ClN6/c1-5-8(9)6(14(2)12-5)3-15-4-7(10)11-13-15/h4H,3,10H2,1-2H3 |
InChI Key |
RXIVRRXIVKKMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)CN2C=C(N=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)








